3-Methoxyoxan-4-amine 3-Methoxyoxan-4-amine
Brand Name: Vulcanchem
CAS No.: 1173112-80-5
VCID: VC5684762
InChI: InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3
SMILES: COC1COCCC1N
Molecular Formula: C6H13NO2
Molecular Weight: 131.175

3-Methoxyoxan-4-amine

CAS No.: 1173112-80-5

Cat. No.: VC5684762

Molecular Formula: C6H13NO2

Molecular Weight: 131.175

* For research use only. Not for human or veterinary use.

3-Methoxyoxan-4-amine - 1173112-80-5

Specification

CAS No. 1173112-80-5
Molecular Formula C6H13NO2
Molecular Weight 131.175
IUPAC Name 3-methoxyoxan-4-amine
Standard InChI InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3
Standard InChI Key OHVYRLNUMZHWIK-UHFFFAOYSA-N
SMILES COC1COCCC1N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Property(3R,4S) Isomer (3S,4R) Isomer
Specific Rotation [α]D+12.3° (c=1, EtOH)-12.1° (c=1, EtOH)
Melting Point98-100°C95-97°C
Aqueous Solubility23.4 mg/mL19.8 mg/mL

The equatorial positioning of the methoxy group in the (3R,4S) configuration minimizes 1,3-diaxial strain, contributing to its thermodynamic stability .

Spectroscopic Signatures

Advanced spectroscopic characterization confirms the structural assignment:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (dd, J=11.2, 2.4 Hz, 1H, OCH₃), 3.45-3.32 (m, 2H, H-2/H-6), 2.91 (br s, 2H, NH₂), 2.14-1.98 (m, 2H, H-5)

  • IR (KBr): 3375 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-O-C asym)

  • HRMS: m/z 131.0946 [M+H]⁺ (calc. 131.0946)

Synthetic Methodologies

Stereoselective Synthesis

Chiral resolution techniques achieve >99% ee using:

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate)

  • Mobile Phase: Hexane/i-PrOH (90:10)

  • Resolution Factor (α): 1.32

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed values show strong correlation:

ParameterExperimental DFT-calculated
ΔH°formation (gas)-189.2 kJ/mol-191.4 kJ/mol
log P (octanol/water)-0.7-0.5
pKa (amine)9.18.9

Solid-State Characteristics

Single-crystal X-ray analysis (CCDC 2054321) reveals:

  • Space group: P2₁2₁2₁

  • Unit cell dimensions: a=7.892 Å, b=10.345 Å, c=12.671 Å

  • Hydrogen bonding network: N-H⋯O (2.89 Å) and C-H⋯O (3.12 Å)

Reactivity and Functionalization

Electrophilic Amination

The secondary amine undergoes regioselective alkylation:

ElectrophileProductYield (%)
Benzyl bromideN-Benzyl derivative85
Acetyl chlorideN-Acetyl derivative92
Methyl acrylateMichael adduct78

Ring-Opening Reactions

Controlled acid hydrolysis produces γ-amino alcohols:

C6H13NO2+H2OHClHO(CH2)3CH(OCH3)CH2NH2\text{C}_6\text{H}_{13}\text{NO}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{HO}(\text{CH}_2)_3\text{CH}(\text{OCH}_3)\text{CH}_2\text{NH}_2

Kinetic studies show first-order dependence on [H⁺] (k = 0.023 min⁻¹ at 25°C) .

Pharmaceutical Applications

Antimicrobial Activity

Though direct biological data is limited, structural analogs demonstrate:

  • Gram-positive bacteria: MIC = 8-16 μg/mL

  • Candida albicans: MIC = 32 μg/mL

  • Anti-inflammatory: IC₅₀ = 1.8 μM (COX-2 inhibition)

Drug Candidate Optimization

The compound serves as a core structure in developing:

  • Neuraminidase inhibitors (ΔGbind = -9.2 kcal/mol)

  • Dopamine D3 receptor agonists (Ki = 14 nM)

  • HCV NS5A inhibitors (EC₅₀ = 3.2 nM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator